molecular formula C14H16N2O B8347262 N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine

N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine

Cat. No.: B8347262
M. Wt: 228.29 g/mol
InChI Key: RXDLHXPFPJZQLK-UHFFFAOYSA-N
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Description

N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine is a chemical compound that belongs to the class of benzylamines It is characterized by the presence of a methoxy group attached to the benzyl moiety and two amine groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine typically involves the reaction of 2-methoxybenzyl chloride with benzene-1,2-diamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The methoxy group and amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or alkylating agents. These reactions can be carried out under various conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play a crucial role in these interactions, allowing the compound to bind to its targets and exert its effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine can be compared with other similar compounds, such as:

    N-(2-Methoxy-benzyl)-phenethylamine: This compound has a similar structure but with a phenethylamine backbone instead of a benzene-1,2-diamine backbone.

    N-(2-Methoxy-benzyl)-benzene-1,3-diamine: This compound differs in the position of the amine groups on the benzene ring.

    N-(2-Methoxy-benzyl)-benzene-1,4-diamine: Similar to the previous compound, but with the amine groups in the para position.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-N-[(2-methoxyphenyl)methyl]benzene-1,2-diamine

InChI

InChI=1S/C14H16N2O/c1-17-14-9-5-2-6-11(14)10-16-13-8-4-3-7-12(13)15/h2-9,16H,10,15H2,1H3

InChI Key

RXDLHXPFPJZQLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 32 g (0.13 mole) of (2-methoxy-benzyl)-(2-nitro-phenyl)-amine (1) and 3.2 g Pd/C in 200 mL of 1:1 ethyl acetate:ethanol is treated at 40 psi of hydrogen for 1 hour. The reaction mixture is then filtered through celite and washed with 200 mL of ethanol. The solvent is then removed in vacuo to afford 28.2 g (0.12 mole, 92%) of N-(2-Methoxy-benzyl)-benzene-1,2-diamine (2).
Quantity
32 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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200 mL
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solvent
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3.2 g
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catalyst
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